molecular formula C20H20N4O B5981820 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B5981820
M. Wt: 332.4 g/mol
InChI Key: TXNADXHNFOSFDO-UHFFFAOYSA-N
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Description

1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a synthetic chemical compound of significant interest in medicinal chemistry and pre-clinical drug discovery research. This molecule features a hybrid architecture combining three privileged pharmacophores: a pyridinyl group, a central piperazine ring, and a benzoyl-pyrrole unit. The presence of these structures, commonly found in biologically active molecules, suggests potential for diverse and potent pharmacological properties, making it a valuable scaffold for developing novel therapeutic agents . The piperazine ring is a cornerstone of modern medicinal chemistry, frequently employed to optimize pharmacokinetic properties and serve as a spacer to correctly orient pharmacophoric groups for interaction with target macromolecules . Piperazine-containing compounds have been successfully developed for a wide range of applications, including as kinase inhibitors for oncology, receptor modulators for central nervous system (CNS) disorders, and antiviral agents . Concurrently, pyrrole-based heterocycles are recognized for a broad spectrum of pharmaceutical activities, including anti-inflammatory and antioxidant effects, and are key structural components in approved drugs . The fusion of a pyrrole ring with a pyridine nucleus, as seen in pyrrolopyridine isomers, is associated with a wide range of biological activities such as analgesic, antidiabetic, antitumor, and antiviral effects . This compound is supplied exclusively for research purposes in laboratory settings. It is intended for use in in vitro binding assays, enzymatic activity studies, and as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening. All information provided is for research reference only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(3-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(17-6-5-7-18(16-17)22-10-3-4-11-22)24-14-12-23(13-15-24)19-8-1-2-9-21-19/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNADXHNFOSFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the pyridinyl and benzoyl groups through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Medicinal Chemistry

1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has been extensively studied for its potential as a drug candidate. Its structure allows it to interact with various biological receptors, making it a candidate for the development of:

  • Antidepressants : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Anticancer Agents : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored in several studies.

Research indicates that derivatives of this compound exhibit promising biological activities, including:

  • Antioxidant Properties : Studies have shown that related compounds can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.

Material Science Applications

In addition to medicinal uses, 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine serves as a building block in material science:

  • Polymer Synthesis : It is utilized in the synthesis of advanced polymers that exhibit unique thermal and mechanical properties.
  • Nanomaterials : The compound can be incorporated into nanostructured materials for applications in electronics and photonics.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of a derivative of 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine in animal models. The results indicated significant improvements in behavioral tests compared to control groups, suggesting its potential as a new antidepressant agent.

Case Study 2: Anticancer Efficacy

Another research focused on the anticancer properties of this compound. In vitro studies showed that it effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicated that it induces apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes, depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Modifications Biological Target Key Findings Reference
1-(2-Pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine 2-Pyridinyl, 3-(pyrrol-1-yl)benzoyl Not explicitly stated Structural features suggest potential CNS receptor modulation. N/A
Delavirdine (U-90152) 3-(Isopropylamino)pyridinyl, 5-methanesulfonamidoindol-2-ylcarbonyl HIV-1 RT (NNRTI) Binds to NNRTI pocket, induces RT conformational changes; resistance via Pro-236 mutations. IC50: 19–21 nM .
p-MPPI 2-Methoxyphenyl, p-iodobenzamidoethyl 5-HT1A receptors Competitive antagonist (ID50: 5 mg/kg in vivo); no partial agonist activity.
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl, substituted benzoyl Cancer cell lines (e.g., HEPG2) Cytotoxic IC50: 0.5–5 µM; long-term stability in vitro .
Compound 8 (Indole-based) 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole BACE1 enzyme IC50 = 19.66 mM; reduced activity with altered substituents .

Functional and Mechanistic Insights

Antiviral Activity (NNRTIs)

Delavirdine, a structurally complex piperazine derivative, shares the 2-pyridinyl group with the target compound but incorporates a 5-methanesulfonamidoindole moiety. This substitution allows delavirdine to bind the NNRTI pocket of HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit viral replication . Resistance mutations (e.g., Pro-236-Leu) arise due to steric clashes with delavirdine’s bulky substituents.

Serotonin Receptor Antagonism

p-MPPI and p-MPPF, 4-(2'-methoxyphenyl)piperazine derivatives, demonstrate potent 5-HT1A receptor antagonism (ID50: 3–5 mg/kg) without partial agonist effects .

Cytotoxicity in Cancer Models

1-(4-Chlorobenzhydryl)piperazine derivatives exhibit cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells, with IC50 values in the low micromolar range . The target compound’s pyrrole-benzoyl substituent could enhance DNA intercalation or topoisomerase inhibition, though direct evidence is lacking.

Biological Activity

1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H19N5O
  • Molecular Weight : 357.417 g/mol
  • CAS Number : 339276-66-3

The compound's activity can be attributed to its interaction with various biological targets:

  • Serotonin Receptors : Studies indicate that derivatives of piperazine, including this compound, may exhibit antagonist properties at serotonin receptors, influencing neurotransmitter release and potentially modulating mood disorders .
  • Alpha-Adrenoceptors : Research has shown that related compounds can antagonize presynaptic alpha-2 adrenoceptors, which are crucial in regulating noradrenergic and serotonergic neurotransmission. This suggests a possible role in conditions like anxiety and depression .

Biological Activity Overview

The biological activity of 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can be summarized as follows:

Activity TypeDescriptionReferences
Antidepressant Potential modulation of serotonin pathways
Antagonistic Effects Interaction with alpha-adrenoceptors
Cytotoxic Activity Indications of antiproliferative effects

Antidepressant Activity

A study investigating the effects of piperazine derivatives on serotonin release demonstrated that these compounds could modulate neurotransmitter systems effectively. The results indicated a significant interaction with serotonin receptors, suggesting potential use in treating mood disorders .

Cytotoxic Effects

In vitro studies have highlighted the cytotoxic potential of related compounds against various cancer cell lines. For instance, a study on thiazole-integrated piperazine derivatives showed promising antiproliferative effects against Jurkat cells (a model for leukemia) and HT29 cells (a colorectal cancer model). The IC50 values indicated significant growth inhibition, suggesting a pathway for further development into anticancer agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperazine derivatives has revealed that modifications to the pyridine and pyrrole moieties can enhance biological activity. For instance, the introduction of electron-donating groups significantly increased cytotoxicity against cancer cell lines .

Q & A

Q. What are the standard synthetic protocols for 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1: Reacting a piperazine derivative (e.g., 1-(2-pyridinyl)piperazine) with a benzoyl chloride intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introducing the pyrrole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling, using catalysts like CuSO₄·5H₂O and sodium ascorbate .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and TLC monitoring ensure purity .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • NMR Spectroscopy: To confirm proton environments and connectivity (e.g., ¹H NMR for aromatic protons and piperazine peaks) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identifies functional groups like carbonyl (C=O) and pyrrole (N-H) stretches .

Q. What biological targets are associated with this compound?

Piperazine derivatives often target:

  • Serotonin Receptors (5-HT₁A/5-HT₂A): Structural analogs show affinity due to coplanar aryl-piperazine conformations .
  • Antimicrobial Targets: Pyridine and pyrrole moieties may disrupt bacterial membranes or enzyme activity .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

Key strategies include:

  • Catalyst Screening: Palladium or nickel complexes enhance coupling efficiency in heterocycle formation .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DCM) improve reaction kinetics, while mixed H₂O/DCM systems stabilize intermediates .
  • Temperature Control: Room-temperature reactions reduce side products compared to heated conditions .

Q. How do structural modifications influence serotonin receptor affinity?

  • Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO₂) on the aryl ring enhance 5-HT₁A binding by stabilizing coplanar conformations .
  • Linker Flexibility: Rigid benzoyl linkers reduce off-target interactions, while flexible alkyl chains lower selectivity .
  • Computational Validation: Molecular docking studies predict binding poses and guide rational design .

Q. How to address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK-293 vs. CHO) or receptor subtypes (5-HT₁A vs. 5-HT₂A) .
  • Solubility Issues: Poor aqueous solubility can lead to false negatives; use of β-cyclodextrin inclusion complexes improves bioavailability .
  • Metabolic Stability: Hepatic metabolism of pyrrole rings may reduce in vivo efficacy compared to in vitro results .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction: Tools like SwissADME assess logP, solubility, and CYP450 interactions .
  • Molecular Dynamics (MD): Simulates membrane permeability and protein-ligand stability over time .
  • QSAR Models: Relate structural descriptors (e.g., polar surface area) to bioavailability .

Safety and Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • PPE: Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods due to potential irritant vapors (e.g., DMF, propargyl bromide) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal .

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